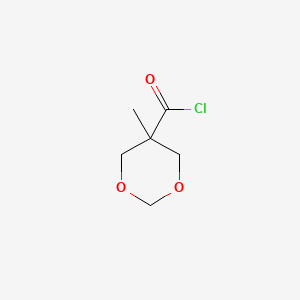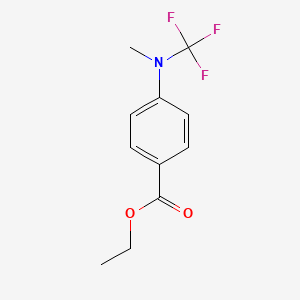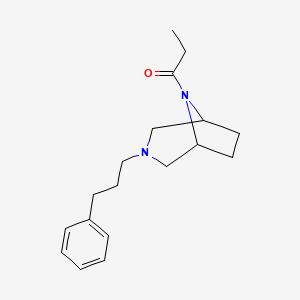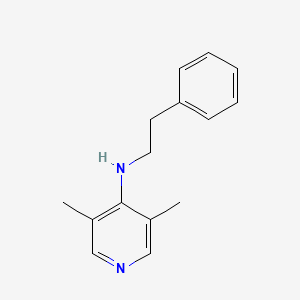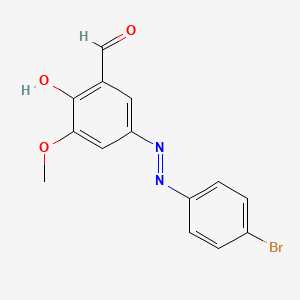
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde is an azo compound characterized by the presence of a bromo-substituted phenyl group attached to an azo linkage, which is further connected to a hydroxy and methoxy-substituted benzaldehyde Azo compounds are well-known for their vibrant colors and are widely used in dyeing industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde typically involves the diazotization of 4-bromoaniline followed by azo coupling with 2-hydroxy-3-methoxybenzaldehyde. The reaction conditions generally include an acidic medium for diazotization and a basic or neutral medium for the coupling reaction. The process can be summarized as follows:
Diazotization: 4-bromoaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-hydroxy-3-methoxybenzaldehyde in a basic medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromo group under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in photochemical applications.
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
- 5-Methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
Uniqueness
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxy and methoxy groups on the benzaldehyde moiety enhances its reactivity and potential for diverse applications compared to other similar azo compounds.
Propriétés
Formule moléculaire |
C14H11BrN2O3 |
|---|---|
Poids moléculaire |
335.15 g/mol |
Nom IUPAC |
5-[(4-bromophenyl)diazenyl]-2-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-13-7-12(6-9(8-18)14(13)19)17-16-11-4-2-10(15)3-5-11/h2-8,19H,1H3 |
Clé InChI |
RLOPGVGJLPHKFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)C=O)N=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


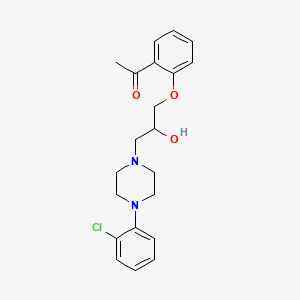

![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)
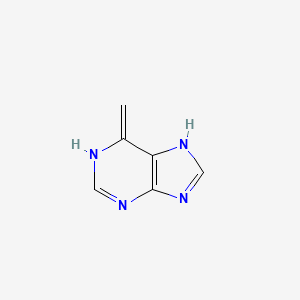
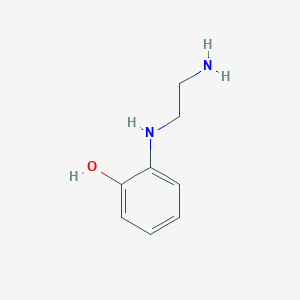

![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
